molecular formula C9H9NO2 B1608144 5-Hydroxy-3-methylindolin-2-one CAS No. 6062-25-5

5-Hydroxy-3-methylindolin-2-one

Cat. No. B1608144
CAS RN: 6062-25-5
M. Wt: 163.17 g/mol
InChI Key: GGNFHUNUUCCBSV-UHFFFAOYSA-N
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Description

5-Hydroxy-3-methylindolin-2-one is a chemical compound with the molecular formula C9H9NO2 and a molecular weight of 163.17 . It is used for research and development purposes .


Synthesis Analysis

A synthetic protocol has been developed for the synthesis of 3-substituted-3-hydroxyindolin-2-ones . A wide variety of 3-hydroxyindolin-2-ones were synthesized in good yields under metal-free conditions via three-component coupling of N-protected isatin, aryne precursor, and 1,3-cyclodione .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various tools and techniques . These include single-crystal X-ray diffraction (SC-XRD) analysis, microcrystal electron diffraction method (MicroED), and other modern instruments for SC-XRD analysis .


Chemical Reactions Analysis

Chemical reactions involving this compound can occur on separate time scales because they involve various chemical species with differing activation energies . This trait enables us to distinguish between a species’ behavior at various phases of a reaction, such as quick and sluggish reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques . These properties include color, density, hardness, and melting and boiling points .

Scientific Research Applications

Neuropharmacological Modulation

5-Hydroxyindole (5-HI), a compound related to 5-Hydroxy-3-methylindolin-2-one, has been shown to potentiate human α7 nicotinic receptor-mediated responses and enhance acetylcholine-induced glutamate release in cerebellar slices. This demonstrates its potential in modulating neurotransmitter systems, suggesting applications in understanding and treating neurological disorders (Zwart et al., 2002).

Antitumor and Antiproliferative Activity

Methoxy-substituted 3-formyl-2-phenylindoles, which share structural similarities with this compound, inhibit tubulin polymerization and display antitumor activities. This indicates a potential for developing new anticancer drugs based on the structure-activity relationship of these compounds (Gastpar et al., 1998).

Serotonin Receptor Interactions

SB-243213, a compound related to this compound, acts as a selective 5-HT2C receptor inverse agonist. It has demonstrated the potential for an improved anxiolytic profile compared to benzodiazepines, suggesting applications in treating anxiety disorders without the common side effects of current medications (Wood et al., 2001).

Antimicrobial Activity

The synthesis and characterization of metal complexes with ligands related to this compound have shown potential antimicrobial activity. This suggests possible applications in developing new antimicrobial agents targeting resistant strains of bacteria and fungi (Patel & Patel, 2017).

Neurokinin-1 Receptor Antagonism

An orally active, water-soluble neurokinin-1 receptor antagonist suitable for clinical administration has been developed, showing effectiveness in pre-clinical tests relevant to emesis and depression. This illustrates the versatility of this compound derivatives in addressing a broad range of therapeutic targets (Harrison et al., 2001).

Safety and Hazards

The safety data sheet for 5-Hydroxy-3-methylindolin-2-one indicates that it should be used only for research and development under the supervision of a technically qualified individual . It also provides first aid measures and firefighting measures .

Biochemical Analysis

Biochemical Properties

5-Hydroxy-3-methylindolin-2-one plays a role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This could also include any effects on metabolic flux or metabolite levels

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles

properties

IUPAC Name

5-hydroxy-3-methyl-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-5-7-4-6(11)2-3-8(7)10-9(5)12/h2-5,11H,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGNFHUNUUCCBSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(C=CC(=C2)O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20976056
Record name 3-Methyl-3H-indole-2,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20976056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6062-25-5
Record name 2-Indolinone, 5-hydroxy-3-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006062255
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methyl-3H-indole-2,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20976056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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